6-Isobutyryl-5,7-dimethoxy-2,2-dimethylbenzopyran
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Overview
Description
6-Isobutyryl-5,7-dimethoxy-2,2-dimethylbenzopyran is a natural product found in Hypericum polyanthemum with data available.
Scientific Research Applications
Antitumor Activity
6-Isobutyryl-5,7-dimethoxy-2,2-dimethylbenzopyran has been examined for its antitumor properties. Research highlights its potential in inhibiting the growth of certain human cell lines such as NCI-H460, HT-29, and U-373MG. These compounds appear to induce alterations in cell cycle phase distribution, leading to an arrest in the S phase and potentially triggering cell death in some cases, thus demonstrating their antitumor effects (Ferraz et al., 2005).
Influence on Metabolism
The compound's influence on the metabolism of Hypericum polyanthemum plants has also been investigated. It was found that fungal elicitation with Nomuraea rileyi alters the concentrations of certain bioactive metabolites in the plants, including this compound. This suggests that these compounds might be part of the plant's defense mechanism and are inducible upon elicitation (Meirelles et al., 2013).
Genotoxicity Evaluation
The genotoxic and mutagenic effects of this compound were evaluated using the micronuclei test and comet assay in mice. Results indicated no significant toxicity to bone marrow, suggesting its relative safety for further in vivo studies regarding its antitumor action (Ferraz et al., 2009).
Phenolic Compounds Profiles
The compound's presence was also noted in a study focused on the accumulation of phenolic compounds in Hypericum polyanthemum. It was observed in both vegetative and reproductive parts of the plant, with its levels varying at different developmental stages, suggesting a role in the plant's physiological processes (Bernardi et al., 2008).
Antinociceptive Effects
Furthermore, this compound has shown antinociceptive effects in mice, suggesting potential for pain management. This effect seems to be mediated, at least partly, by an opioid-like mechanism, highlighting another significant area of therapeutic research (Haas et al., 2010).
properties
Molecular Formula |
C17H22O4 |
---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
1-(5,7-dimethoxy-2,2-dimethylchromen-6-yl)-2-methylpropan-1-one |
InChI |
InChI=1S/C17H22O4/c1-10(2)15(18)14-13(19-5)9-12-11(16(14)20-6)7-8-17(3,4)21-12/h7-10H,1-6H3 |
InChI Key |
TXAQIOZLMJJXGS-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)C1=C(C=C2C(=C1OC)C=CC(O2)(C)C)OC |
Canonical SMILES |
CC(C)C(=O)C1=C(C=C2C(=C1OC)C=CC(O2)(C)C)OC |
synonyms |
6-isobutyryl-5,7-dimethoxy-2,2-dimethyl-benzopyran HP1 cpd |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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